REACTION_SMILES
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[CH3:11][C:12](=[O:13])[O:14][C:15](=[O:16])[CH3:17].[NH2:1][CH:2]1[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[OH2:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[NH:1]([CH:2]1[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1)[C:12]([CH3:11])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1Cc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)NC1Cc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |